molecular formula C14H13ClN2O4S B14630326 N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide CAS No. 55816-02-9

N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B14630326
CAS No.: 55816-02-9
M. Wt: 340.8 g/mol
InChI Key: NRNNHKYAKLUYSK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H11ClN2O4S It is known for its unique structure, which includes a chlorinated nitrophenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate.

Major Products Formed

    Reduction: Formation of N-(5-amino-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(5-chloro-2-methyl-4-nitrophenyl)-4-carboxybenzenesulfonamide.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to study reaction mechanisms and the effects of substituents on chemical reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-4-nitroaniline: A precursor in the synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide.

    N-(4-chloro-2-nitrophenyl)benzenesulfonamide: A similar compound with a different substitution pattern on the phenyl ring.

    N-(5-chloro-2-methyl-4-nitrophenyl)-acetamide: A related compound with an acetamide group instead of a sulfonamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfonamide group allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

55816-02-9

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O4S/c1-9-3-5-11(6-4-9)22(20,21)16-13-8-12(15)14(17(18)19)7-10(13)2/h3-8,16H,1-2H3

InChI Key

NRNNHKYAKLUYSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C)[N+](=O)[O-])Cl

Origin of Product

United States

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